

Quantitative Summary of Veliparib and Metabolite M8 Disposition

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Compound Focus: Veliparib

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Parameter	Findings for Veliparib	Findings for Metabolite M8
Primary Elimination Route	Renal excretion of unchanged parent drug [1] [2] [3]	Formed via liver metabolism (primarily CYP2D6) [1] [4] [3]
Urinary Recovery	~73% of dose [1] [2]	~17% of dose (when combined with parent drug, total recovery ~90%) [1] [2]
Pharmacologic Activity	Potent PARP inhibitor (Ki for PARP-1: 5.2 nM) [3]	~13- to 15-fold less potent than parent veliparib [1] [4]
Impact on Pharmacokinetics	Renal impairment (CLcr) is a major covariate on clearance (CL/F) [1] [5] [6]	Not a significant contributor to overall pharmacologic activity [1]

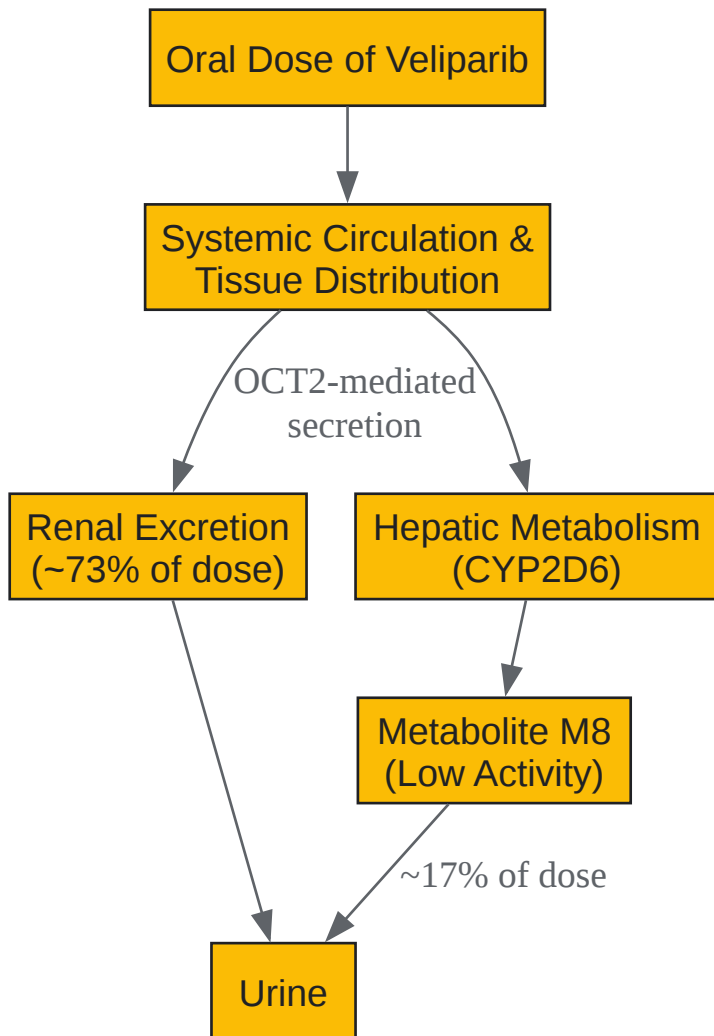
Parameter	Impact on Veliparib Exposure (AUC)	Clinical Recommendations
Renal Impairment	↑ 27% (mild) and ↑ 65% (moderate) [1]	Dose adjustment should be considered [3]

Parameter	Impact on Veliparib Exposure (AUC)	Clinical Recommendations
CYP2D6 Poor Metabolizers	↑ ~20% [4]	Patients may have increased exposure [4]
Strong CYP2D6 Inhibitors	↑ 13% [1]	Moderate impact [1]
OCT2 Inhibitors (e.g., Cimetidine)	↑ ~30% [4]	Patients may have increased exposure [3]

Mechanisms and Experimental Insights

The disposition of **veliparib** involves specific transporters and enzymes, which have been characterized through various experimental protocols.

- **Renal Excretion & OCT2 Transport:** **Veliparib**'s renal clearance involves active secretion mediated by the **organic cation transporter 2 (OCT2)** [4] [3]. In vitro studies using OCT2-transfected cells demonstrated that **veliparib** is a good substrate for this transporter [4]. This process can be inhibited by co-administration of OCT2 inhibitors like cimetidine [4].
- **Hepatic Metabolism & CYP2D6:** A minor portion of **veliparib** is metabolized in the liver by cytochrome P450 enzymes, predominantly **CYP2D6**, to form the major plasma metabolite M8 (a lactam derivative) [1] [4] [3]. The following dot language describes the primary disposition pathway and factors affecting **veliparib**'s exposure:



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*Figure 1: The primary elimination pathways of **veliparib** in the body, showing renal excretion as the dominant route.*

- **In Vitro Metabolic Stability:** Recent investigations using human liver microsomes (HLMs) characterize **veliparib**'s metabolic stability. A typical protocol involves incubating **veliparib** with pooled HLMs and an NADPH-regenerating system. The decline in **veliparib** concentration over time is measured using a validated UPLC-MS/MS method to determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}) [7]. One such study reported a moderate in vitro $t_{1/2}$ of 36.5 minutes [7].

Key Clinical and Research Implications

- **Dosing Considerations:** The dominant role of renal excretion means that **creatinine clearance is the most significant predictor of veliparib systemic exposure** [1] [6]. While other factors like being a CYP2D6 poor metabolizer or taking an OCT2 inhibitor have a moderate individual impact, they can collectively lead to a substantial (over 2-fold) increase in exposure, which may require dose management [4].
- **Low Drug-Drug Interaction Risk as a Perpetrator:** **Veliparib** itself is a weak inhibitor of key renal transporters (OAT1, OAT3, OCT2, MATE1, MATE2K). At clinical exposure levels, it has minimal potential to cause drug-drug interactions by inhibiting the renal elimination of co-administered drugs that depend on these transporters [8].

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